molecular formula C19H14ClFN4O2S B2722316 N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021021-06-6

N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2722316
CAS RN: 1021021-06-6
M. Wt: 416.86
InChI Key: ZOLCEWMZMJBIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14ClFN4O2S and its molecular weight is 416.86. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis Applications

Radiolabeled compounds, such as [18F]PBR111, have been synthesized for imaging the translocator protein (18 kDa) with PET, which is significant in studying brain diseases and neuroinflammation. The synthesis involves a series of chemical reactions that allow for labeling with fluorine-18, enabling in vivo imaging through PET. This research indicates the utility of fluorinated compounds in developing radiotracers for neurological research (Dollé et al., 2008).

Antimicrobial Activity

Novel derivatives, specifically thienopyrimidine linked rhodanine derivatives, have been synthesized and demonstrated to possess antibacterial and antifungal potency. These compounds, through various synthetic pathways, exhibit significant minimum inhibitory concentrations (MICs) against common pathogens, suggesting their potential as antimicrobial agents (Kerru et al., 2019).

Anti-inflammatory Activity

The synthesis of N-(3-chloro-4-fluorophenyl) derivatives with anti-inflammatory activity showcases the therapeutic potential of such compounds. These derivatives were evaluated for their anti-inflammatory efficacy, showing significant activity which could lead to new anti-inflammatory medications (Sunder & Maleraju, 2013).

Neuroinflammation Imaging

Pyrazolo[1,5-a]pyrimidines, as ligands for the translocator protein 18 kDa (TSPO), have been synthesized and evaluated for their potential in imaging neuroinflammatory processes. Such compounds, when labeled with fluorine-18, can serve as PET radiotracers, offering insights into neuroinflammatory diseases and potentially aiding in their diagnosis and monitoring (Damont et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is the Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the body’s immune response by recognizing foreign substances and passing on appropriate signals to the immune cells .

Mode of Action

N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide interacts with TLR4 and selectively inhibits its intracellular signaling . This interaction suppresses the production of proinflammatory mediators such as cytokines and nitric oxide (NO), which are pivotal in various inflammatory diseases .

Biochemical Pathways

The compound N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide affects the TLR4 signaling pathway . By inhibiting TLR4, it suppresses the downstream production of proinflammatory cytokines and NO . This results in a reduction of inflammation and immune response .

Pharmacokinetics

Its ability to suppress cytokine production in both mouse and human cells suggests that it has good bioavailability and can effectively reach its target sites .

Result of Action

The action of N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide results in a decrease in the production of proinflammatory mediators . This leads to a reduction in inflammation and immune response, which can be beneficial in the treatment of various inflammatory diseases .

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O2S/c1-9-5-10(2)23-18-15(9)16-17(28-18)19(27)25(8-22-16)7-14(26)24-13-4-3-11(21)6-12(13)20/h3-6,8H,7H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLCEWMZMJBIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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